Disulfanediylbis(ethane-2,1-diyl) diacrylate

Description

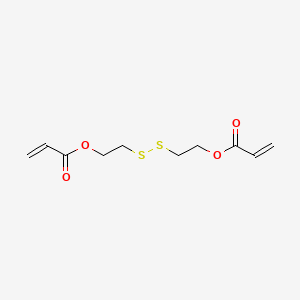

Disulfanediylbis(ethane-2,1-diyl) diacrylate (CAS 36837-96-4) is a bifunctional monomer characterized by a central disulfide bond (-S-S-) flanked by two acrylate-terminated ethane chains. Its molecular formula is C₁₀H₁₄O₄S₂, with a molecular weight of 262.34 g/mol . The compound is synthesized via Michael addition reactions using bis(2-hydroxyethyl) disulfide and acryloyl chloride under controlled conditions .

This monomer is integral to the development of bioreducible polymers, particularly poly(β-amino ester)s (PBAEs), which are engineered for redox-sensitive drug delivery systems. The disulfide bond undergoes cleavage in reducing intracellular environments (e.g., cytoplasm), enabling triggered release of therapeutic payloads like siRNA or mRNA . Its applications span biodegradable nanoparticles, vaccines, and stimuli-responsive materials .

Properties

Molecular Formula |

C10H14O4S2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate |

InChI |

InChI=1S/C10H14O4S2/c1-3-9(11)13-5-7-15-16-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 |

InChI Key |

QBPLSNCUNPWENX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCSSCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Overview

The primary precursor for the synthesis is 2,2'-disulfanediylbis(ethan-1-ol), a diol containing a central disulfide bond. The acrylation is typically performed using acryloyl chloride in the presence of a base such as trimethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an anhydrous organic solvent under inert atmosphere to prevent unwanted side reactions.

Typical Synthetic Procedure

- Dissolution and Cooling: 2,2'-disulfanediylbis(ethan-1-ol) is dissolved in chloroform (or dichloromethane) and cooled in an ice bath under nitrogen or argon atmosphere to maintain an inert environment and control the exothermic reaction.

- Base Addition: Trimethylamine is added to the solution to act as a base scavenger.

- Acryloyl Chloride Addition: Acryloyl chloride is added dropwise to the cooled solution, allowing controlled reaction kinetics and minimizing side reactions.

- Stirring and Reaction Time: The mixture is stirred for several hours, often overnight, at temperatures ranging from 0°C to ambient temperature to ensure complete acrylation.

- Workup: The reaction mixture is washed multiple times with aqueous sodium carbonate solution and distilled water to remove residual acids and salts.

- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

- Purification: Further purification may involve recrystallization or chromatography to obtain the pure this compound.

Representative Experimental Data

| Step | Conditions/Details | Observations/Notes |

|---|---|---|

| Starting material | 2,2'-disulfanediylbis(ethan-1-ol), 9.8 mL (0.08 mol) | Dissolved in 200 mL chloroform |

| Base | Trimethylamine, 44.5 mL (0.32 mol) | Added under nitrogen atmosphere |

| Cooling | Ice bath, 0°C | Maintains low temperature during addition |

| Acryloyl chloride | Added dropwise under argon | Controlled addition to avoid side reactions |

| Reaction time | Stirred overnight at 0-25°C | Ensures complete acrylation |

| Workup | Washed with 0.2 M Na2CO3 and distilled water | Removes acid and salts |

| Drying | MgSO4 or Na2SO4 drying agent | Removes residual water |

| Solvent removal | Rotary evaporation | Yields crude oil |

| Yield | Approximately 74-81% overall | High yield typical for this reaction |

Reaction Mechanism Insights

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the disulfide diol attack the electrophilic carbonyl carbon of the acryloyl chloride, forming ester linkages and releasing hydrochloric acid, which is scavenged by trimethylamine. The disulfide bond remains intact throughout the reaction, preserving the redox-responsive character of the final product.

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of acrylate vinyl protons at δ 5.8-6.5 ppm and methylene protons adjacent to sulfur and ester groups at δ 2.9-4.0 ppm.

- Purity Assessment: Washing steps and drying ensure removal of impurities, confirmed by the absence of residual acid peaks in NMR and clean chromatographic profiles.

- Additional Characterization: ^13C NMR and 2D NMR techniques are used to confirm the structure and substitution pattern of the acrylate groups.

Variations and Optimization in Preparation

Molar Ratios and Reaction Times

Studies have shown that varying the molar ratios of diol to acryloyl chloride and reaction times can modulate molecular weight and product properties. For example, a 1:1 molar ratio tends to yield higher molecular weight products, while excess diamine or diol can reduce molecular weight, influencing polymerization behavior downstream.

Solvent Choice

While chloroform and dichloromethane are commonly used, tetrahydrofuran (THF) has also been employed in similar acrylation reactions, offering good solubility and reaction control.

Temperature Control

Maintaining low temperatures during addition of acryloyl chloride is critical to prevent polymerization of the acrylate groups and side reactions. After addition, the reaction can be warmed to ambient temperature to complete the reaction.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Solvent | Chloroform, dichloromethane, or THF | Solubility and reaction control |

| Base | Trimethylamine | Neutralizes HCl, drives reaction forward |

| Temperature | 0°C during addition, ambient after | Prevents premature polymerization |

| Reaction Time | 12–24 hours | Ensures complete acrylation |

| Molar Ratios | 1:1 to 1:1.5 (diol:acryloyl chloride) | Modulates molecular weight and properties |

| Workup | Aqueous Na2CO3 washes, drying agents | Purifies product |

Chemical Reactions Analysis

Disulfanediylbis(ethane-2,1-diyl) diacrylate undergoes various chemical reactions, including:

Scientific Research Applications

Disulfanediylbis(ethane-2,1-diyl) diacrylate, also known as DSDA or BR6, is a disulfide-containing diacrylate monomer used in synthesizing bioreducible polymers. These polymers are designed to degrade in the presence of reducing agents, such as glutathione, found in the intracellular environment . The presence of disulfide linkages in the polymer backbone allows for environmentally triggered drug release, making DSDA valuable in various applications, including drug delivery systems and biomaterials .

Scientific Research Applications

DSDA is primarily used in the synthesis of bioreducible cationic polymers, specifically poly(beta-amino esters) (PBAEs), for siRNA and DNA delivery . These polymers are designed to be stable in the bloodstream but rapidly degrade inside cells, releasing their therapeutic payload .

siRNA Delivery: DSDA is utilized in synthesizing PBAEs for efficient siRNA delivery . For example, it has been used to create nanoparticles that deliver siRNA to melanoma cells, resulting in significant gene knockdown .

- In one study, PBAEs containing disulfide bonds in the polymer end-caps achieved approximately 70% knockdown in human umbilical vein cells in an in vitro study, where 60 nM siRNA was delivered in the presence of 2% serum .

- In another instance, all formulations tested showed complete siRNA release, showing that siRNA unloading can occur within minutes of reaching the cytosol, in an environmentally triggered manner, due to the disulfide linkages in the polymer .

DNA Delivery: DSDA can be used in conjunction with other monomers to create highly branched poly(β-amino ester)s (HPAEs) for minicircle DNA delivery . These HPAEs can be further modified to enhance their functionality .

- For example, HPAE-3 was functionalized by introducing disulfide bonds using DSDA to improve degradation in the presence of glutathione (GSH) .

- The resulting polymers can form polyplexes with DNA, and their size and stability can be measured to assess their potential for gene delivery .

Crosslinking Agent: DSDA can also act as a crosslinking agent in blue phase liquid crystal elastomers (BPLCEs) .

- It is used in one-step in situ photopolymerization reactions with acrylate monomers and dithiol to prepare freestanding QD-BPLCE films .

Case Studies

Bioreducible Nanoparticles for Cancer Therapy: Bioreducible polymeric nanoparticles containing multiplexed cancer stem cell-regulating miRNAs inhibit glioblastoma growth and prolong survival .

- The bioreducible monomer 2,2′-disulfanediylbis(ethane-2,1-diyl)diacrylate (BR6) was copolymerized with 4-amino-1-butanol (S4) via a Michael Addition reaction at a 1.01:1 BR6:S4 ratio, and the resulting acrylate-terminated polymer was endcapped with 2-(3-aminopropylamino)ethanol (E6) to synthesize the polymer BR6-S4-E6 (R646) .

Redox-Responsive Oligo-β-Aminoester (OBAE) for siRNA Delivery: DSDA is employed in aza-Michael addition reactions with diamines to synthesize redox-responsive OBAEs .

- These OBAEs are formulated using rapid inkjet formulation methods for screening siRNA delivery into cancer cells .

- The ratio of diacrylate and diamine is varied to modulate the final properties of the products .

Data Table

Mechanism of Action

The mechanism of action of disulfanediylbis(ethane-2,1-diyl) diacrylate primarily involves its ability to form bioreducible polymers. These polymers can self-assemble with siRNA in aqueous conditions to form nanoparticles that exhibit environmentally triggered siRNA release upon entering the reducing environment of the cytosol . The disulfide linkages in the polymer backbone are cleaved in the presence of reducing agents, leading to the release of the encapsulated siRNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Disulfanediylbis(ethane-2,1-diyl) diacrylate belongs to a broader class of diacrylate monomers with structural or functional similarities. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differences and Research Findings

Redox Sensitivity: this compound and N,N'-Bis(acryloyl)cystamine contain disulfide bonds, enabling cytoplasmic degradation. For example, BR6 (a polymer derived from this monomer) releases siRNA 2.5× faster in reducing environments compared to non-reducible analogs like B6 . B6 and Oxybis(methyl-2,1-ethanediyl) diacrylate lack disulfide bonds, rendering them unsuitable for triggered release but more stable in extracellular environments .

Structural Impact on Polymer Properties :

- The ester linkages in this compound facilitate hydrolytic degradation, whereas amide linkages in N,N'-Bis(acryloyl)cystamine slow hydrolysis, favoring sustained release applications .

- Di-S72 and related compounds (Di-S73, Di-S74) feature aromatic or heterocyclic substituents, enhancing π-π stacking for amyloid protein modulation .

Physical and Chemical Properties: this compound has a lower molecular weight (262.34 g/mol) compared to Di-S72 (672.74 g/mol), influencing polymer chain mobility and nanoparticle size . The ether linkage in Oxybis(methyl-2,1-ethanediyl) diacrylate increases hydrophilicity, improving compatibility with polar solvents .

Synthetic Versatility: this compound is copolymerized with side-chain monomers (e.g., S3, S4) to tune charge density and biodegradability . Di-S9 to Di-S77 derivatives () demonstrate modular synthesis via variable R-group substitutions, enabling customization for specific biological targets .

Biological Activity

Disulfanediylbis(ethane-2,1-diyl) diacrylate (DSDA) is a unique chemical compound characterized by its dual acrylate functional groups and a disulfide linkage. This structure imparts significant potential for applications in polymer chemistry and biochemistry, particularly in the development of materials that can undergo redox reactions. The molecular formula for DSDA is , with a molar mass of approximately 262.35 g/mol .

The biological activity of DSDA is largely attributed to its disulfide bonds, which can undergo reduction in the cytosolic environment of cells. This property makes DSDA particularly useful for drug delivery systems, especially in the context of mRNA and gene therapies. The reduction of disulfide bonds leads to the release of therapeutic agents within target cells, enhancing their efficacy.

Applications in Drug Delivery

- mRNA Delivery : DSDA has been integrated into polymeric nanocarriers for the effective delivery of mRNA vaccines. The incorporation of DSDA into poly(β-amino esters) (PBAEs) has shown improved intracellular delivery and transfection efficiency in dendritic cells (DCs). Studies indicate that lipophilic modifications of PBAEs containing DSDA significantly enhance cellular uptake and transfection rates compared to non-lipophilic counterparts .

- Cell Viability and Toxicity : In vitro studies have demonstrated that formulations containing DSDA exhibit low cytotoxicity while effectively transfecting target cells. For instance, formulations with varying lipophilicity showed that the most lipophilic variants achieved transfection rates as high as 20% without inducing toxicity in bone marrow-derived dendritic cells (BMDCs) .

Comparative Studies

The unique properties of DSDA can be contrasted with other disulfide-containing compounds used in similar applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dithiobis(succinimidyl propionate) | Contains two succinimidyl groups | Used for cross-linking proteins; lacks acrylate groups |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | Similar structure but sulfonated | Enhanced solubility in aqueous solutions |

| Bis(2-hydroxyethyl) disulfide | Contains hydroxyl groups instead of acrylates | More hydrophilic; used in cosmetic formulations |

DSDA stands out due to its combination of disulfide and acrylate functionalities, allowing for versatile applications across both polymer science and biotechnology .

Study 1: Lipophilic PBAE NPs for mRNA Delivery

In a recent study, researchers synthesized lipophilic PBAE nanoparticles incorporating DSDA to enhance mRNA delivery systems. The results indicated that these nanoparticles facilitated preferential delivery to splenic DCs following systemic administration without the need for additional surface modifications. The study highlighted that increased lipophilicity correlated with improved cellular uptake and transfection efficiency, demonstrating DSDA's effectiveness as a backbone component in drug delivery systems .

Study 2: Biodegradable Nanoparticles

Another investigation focused on biodegradable lipophilic polymeric nanoparticles designed for mRNA cancer vaccines. The incorporation of DSDA allowed for environmentally triggered biodegradation upon entering the reducing environment of the cytosol, leading to enhanced therapeutic efficacy. The engineered nanoparticles demonstrated significant improvements in transfection rates compared to traditional methods, underscoring the biological relevance of disulfide linkages in drug delivery applications .

Q & A

Q. What are the standard synthetic routes for preparing disulfanediylbis(ethane-2,1-diyl) diacrylate, and how can purity be optimized?

this compound is typically synthesized via esterification reactions between diols and acryloyl chloride. Huang et al. reported a method involving stepwise acrylation of 2,2'-dithiodiethanol under controlled anhydrous conditions with triethylamine as a base to neutralize HCl byproducts . Purification is critical due to hydrolytic sensitivity; precipitation in diethyl ether/hexane mixtures followed by repeated washes removes unreacted monomers and oligomers . Purity can be confirmed via H NMR (e.g., acrylate proton peaks at δ 5.8–6.4 ppm) and HPLC analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- H/C NMR : Key signals include vinyl protons (δ 5.8–6.4 ppm), methylene groups adjacent to disulfide bonds (δ 2.8–3.2 ppm), and ester carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 262.35 (CHOS) .

- FT-IR : Peaks at ~1630 cm (C=C stretching) and ~1720 cm (ester C=O) validate acrylate groups .

Q. What safety precautions are essential when handling this compound?

The compound is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Stabilize with MEHQ (250–500 ppm) to prevent polymerization during storage .

Advanced Research Questions

Q. How does the disulfide bond influence redox-responsive behavior in polymeric systems?

The disulfide bond undergoes cleavage under reducing conditions (e.g., glutathione in cancer cells), enabling controlled drug release. In biodegradable nanoparticles, this property allows pH- or redox-triggered degradation, as demonstrated in mRNA delivery systems using Michael addition-derived poly(β-amino ester)s . Kinetic studies (e.g., Ellman’s assay) quantify disulfide reduction rates under physiological conditions .

Q. What challenges arise in RAFT polymerization using this compound, and how are they resolved?

The disulfide bond may prematurely terminate radical propagation. To mitigate this, use chain transfer agents (CTAs) like DESCPADB (disulfanediylbis(ethane-2,1-diyl)bis(4-cyano-4-((phenylcarbonothioyl)thio)pentanoate)) at a 1:4 CTA:monomer ratio. Optimize reaction temperature (60–70°C) and solvent polarity (e.g., DMF) to balance reactivity and stability . Post-polymerization purification via dialysis removes residual CTAs .

Q. How do contradictory data on cross-coupling reactions involving this monomer impact synthetic strategies?

highlights discrepancies in yields for cross-dehydrogenative coupling with purines (e.g., 6-mercaptopurine). Contradictions arise from competing side reactions (e.g., disulfide scrambling). To improve selectivity:

- Use Pd/Cu co-catalysts under inert atmospheres.

- Monitor reaction progress via LC-MS to isolate intermediates.

- Adjust stoichiometry (1:1.2 monomer:nucleophile) and solvent (acetonitrile > DMSO) .

Q. What advanced applications exploit the dual reactivity of acrylate and disulfide groups?

- Drug-Prodrug Conjugates : Conjugation via thiol-disulfide exchange enables tumor-targeted release. For example, PEI-diselenide hybrids (analogous to disulfide systems) showed enhanced siRNA delivery efficiency .

- Self-Healing Materials : Disulfide metathesis enables dynamic network reformation. Rheological studies (e.g., strain recovery tests) validate healing efficiency in hydrogels .

Methodological Considerations

Q. How can computational modeling aid in predicting polymerization behavior?

Molecular dynamics (MD) simulations predict steric effects from the disulfide bond on monomer reactivity. DFT calculations (e.g., B3LYP/6-31G*) model electron density around acrylate groups to optimize Michael addition kinetics .

Q. What analytical workflows resolve batch-to-batch variability in polymer synthesis?

- GPC : Track molecular weight distribution (Đ < 1.3 indicates controlled polymerization) .

- XPS : Confirm disulfide bond integrity via S peaks at ~163 eV .

- TGA/DSC : Assess thermal stability (degradation onset ~200°C) and glass transition temperatures .

Cross-Disciplinary Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.